molecular formula C9H11ClN4O B2636064 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1552515-97-5

7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2636064
CAS No.: 1552515-97-5
M. Wt: 226.66
InChI Key: HWFQZMDAFKWPCV-UHFFFAOYSA-N
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Description

7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with a triazolopyrimidine core. Its structure features a chlorine atom at position 7, a methoxy group at position 2, and a propyl chain at position 5 (Fig. 1). The molecular formula is C₁₀H₁₁ClN₄O₂, with a molar mass of 254.67 g/mol . This compound is part of a broader class of triazolopyrimidines, which are known for their diverse pharmacological activities, including antiproliferative, antiviral, and herbicidal properties . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions or alkylation steps, as seen in related compounds .

Properties

IUPAC Name

7-chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O/c1-3-4-6-5-7(10)14-8(11-6)12-9(13-14)15-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFQZMDAFKWPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC(=NN2C(=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine with methoxy-containing reagents. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 4, )

  • Structure : Chlorine at position 7, phenyl group at position 4.
  • Molecular Formula : C₁₁H₇ClN₄.
  • Key Differences :
    • The phenyl group at position 5 increases aromaticity and steric bulk compared to the propyl chain in the target compound.
    • Biological Relevance : Phenyl-substituted derivatives often exhibit enhanced antiproliferative activity due to improved π-π stacking interactions with biological targets .
  • Synthesis : Prepared via chlorination of 5-phenyl-triazolopyrimidin-7-ol using POCl₃ .

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine ()

  • Structure : Chlorine at position 7, methyl group at position 5.
  • Molecular Formula : C₆H₅ClN₄.
  • Key Differences :
    • The smaller methyl group at position 5 reduces lipophilicity (clogP ~1.59) compared to the propyl chain (clogP estimated higher).
    • Physicochemical Impact : Lower molecular weight (168.58 g/mol) may enhance solubility but reduce membrane permeability relative to the target compound .

7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine ()

  • Structure : Cyclobutyl group at position 2, methyl at position 5, chlorine at position 7.
  • Molecular Formula : C₁₀H₁₁ClN₄.
  • Applications: Used as a pharmaceutical intermediate, highlighting the versatility of triazolopyrimidines in drug development .

Substituent Electronic and Steric Effects

7-Anilino Derivatives ()

  • Examples : Compounds 8q (4′-fluoroaniline), 8s (4′-chloroaniline).
  • Structure: 3-phenylpropylamino moiety at position 2, halogenated anilines at position 7.
  • Biological Activity :
    • Antiproliferative IC₅₀ : 83–101 nM against HeLa and Jurkat cells.
    • Mechanism : Inhibit tubulin polymerization 2-fold more potently than combretastatin A-4 (CA-4) .

7-Alkoxy/Phenoxy Derivatives ()

  • Examples: 7-(3-Chlorophenoxy)-5-phenyl-triazolopyrimidine (Compound 5c), 7-(2-methoxyphenoxy)-5-phenyl-triazolopyrimidine (Compound 5j).
  • Structure : Ether-linked substituents at position 7.
  • Yield and Reactivity: Alkylation reactions (e.g., with alkyl bromides) typically yield 28–43% for phenoxy derivatives , compared to higher yields (~85%) for chlorinated analogs .

Q & A

Q. What are the optimized synthetic routes for 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis typically involves three key steps:
  • Propyl Group Introduction : React aminoguanidine with ethyl 3-oxohexanoate and an aromatic aldehyde in DMF to form the 5-propyl-triazolo[1,5-a]pyrimidine core via cyclocondensation .
  • Chlorination : Treat the intermediate with POCl₃ in 1,4-dioxane under reflux (105°C, 3 h) to introduce the 7-chloro substituent. Triethylamine is used as a base to neutralize HCl byproducts .
  • Methoxylation : Replace a leaving group (e.g., hydroxyl) at the 2-position with methoxy via nucleophilic substitution using NaOMe or MeOH under acidic conditions (not explicitly covered in evidence but inferred from analogous protocols).
    Yield Optimization : Catalyst choice (e.g., TMDP vs. piperidine) and solvent systems (ethanol/water vs. molten-state conditions) significantly impact yields (65–86%) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, propyl CH₂ signals at δ 1.0–1.5 ppm) and aromatic protons .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z ~280–300 for C₉H₁₀ClN₄O₂) and fragmentation patterns .
  • IR Spectroscopy : Identify C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve planar triazolopyrimidine core geometry and substituent orientations (e.g., bond angles of ~120° for aromatic rings) .

Q. What are the recommended purification methods for this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with eluents like petroleum ether/ethyl acetate (9:1 v/v) to separate byproducts .
  • Recrystallization : Ethanol or cyclohexane/CH₂Cl₂ (1:1 v/v) yields high-purity crystals .

Advanced Research Questions

Q. How can reaction mechanisms for chlorination or methoxylation be experimentally analyzed?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR under varying temperatures and reagent concentrations to deduce rate laws .
  • Isotopic Labeling : Use ³⁶Cl-labeled POCl₃ to trace chlorine incorporation pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states for nucleophilic substitution at the 2-position .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer :
  • Catalyst Comparison : TMDP in ethanol/water (1:1 v/v) achieves 86% yield, while molten-state TMDP may reduce byproduct formation but poses handling risks .
  • Solvent Effects : Dioxane enhances POCl₃ reactivity for chlorination vs. THF, improving yields from 65% to >80% .
  • Temperature Control : Reflux at 105°C vs. 80°C minimizes incomplete chlorination .

Q. What are the structure-activity relationships (SAR) for triazolo[1,5-a]pyrimidine derivatives in pharmacological contexts?

  • Methodological Answer :
  • Substituent Effects :
  • 5-Propyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • 7-Chloro Group : Increases electrophilicity, aiding covalent binding to enzymes like HMG-CoA reductase .
  • 2-Methoxy Group : Reduces metabolic degradation compared to hydroxyl analogs .
  • Biological Screening : Test analogues against kinase or protease panels to identify inhibition hotspots .

Q. How to design analogues for biological activity screening?

  • Methodological Answer :
  • Azo Derivatives : Introduce arylazo groups at the 3-position via diazotization (e.g., 4-chlorophenylazo) to modulate π-π stacking with protein targets .
  • Trifluoromethyl Substitution : Replace 5-propyl with CF₃ to enhance metabolic stability and target affinity .
  • Heterocycle Fusion : Attach pyrazolo[4,3-e]triazolo rings to explore polypharmacology .

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